3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}METHYL)-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the benzodioxole moiety through a cyclization reaction.
- Introduction of the oxoethyl group via an acylation reaction.
- Formation of the indole core through a Fischer indole synthesis.
- Attachment of the dioxaspirodecane moiety through a spirocyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the oxo group can yield a hydroxyl group.
Scientific Research Applications
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE depends on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Organotin Derivatives: These compounds have broad-spectrum antiparasitic activity and share some structural similarities with the indole core.
Uniqueness
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. Its spirocyclic structure also distinguishes it from many other compounds.
Properties
Molecular Formula |
C25H26N2O7 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H26N2O7/c28-20(17-5-6-21-22(13-17)32-16-31-21)14-25(30)18-3-1-2-4-19(18)27(23(25)29)15-26-9-7-24(8-10-26)33-11-12-34-24/h1-6,13,30H,7-12,14-16H2 |
InChI Key |
PKBXPJXWSGSCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC6=C(C=C5)OCO6)O |
Origin of Product |
United States |
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